4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
CAS No.: 134721-80-5
Cat. No.: VC17103563
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134721-80-5 |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 2-(4-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
| Standard InChI Key | ZKWJKOVCOYAEIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide, reflects its intricate architecture. Its molecular formula, C₂₃H₂₅N₅O₃, arises from the fusion of three key components:
-
Quinoline-4-carboxylic acid core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, substituted at the 4-position with a carboxylic acid group .
-
4-Methoxyphenylamino side chain: An aromatic amine group attached to the quinoline’s 2-position, featuring a methoxy substituent at the para position.
-
4-Morpholinylacetyl hydrazide tail: A hydrazide functional group (–CONHNH₂) linked to a morpholine ring via an acetyl spacer .
This triad confers amphiphilic properties, enhancing membrane permeability and target binding affinity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure. Key spectral features include:
-
¹H NMR: A singlet at δ 3.70 ppm (methoxy protons), multiplet signals between δ 7.20–8.50 ppm (aromatic protons), and a broad peak at δ 9.10 ppm (hydrazide NH).
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O of hydrazide), 1605 cm⁻¹ (C=N of quinoline), and 1240 cm⁻¹ (C–O–C of morpholine).
X-ray crystallography further confirms the planar quinoline core and non-coplanar morpholine ring, optimizing interactions with hydrophobic enzyme pockets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three sequential steps (Figure 1):
-
Formation of ethyl quinoline-4-carboxylate: Quinoline-4-carboxylic acid undergoes esterification with ethanol catalyzed by concentrated H₂SO₄ .
-
Hydrazide intermediate synthesis: The ester reacts with hydrazine hydrate in refluxing ethanol to yield quinoline-4-carbohydrazide .
-
Acylation with 4-morpholinylacetyl chloride: The hydrazide intermediate couples with 4-morpholinylacetyl chloride in dichloromethane, facilitated by triethylamine.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, H₂SO₄ | Reflux | 6 h | 78 |
| 2 | Hydrazine hydrate, EtOH | Reflux | 8 h | 85 |
| 3 | 4-Morpholinylacetyl chloride, Et₃N | 0–25°C | 12 h | 62 |
Purification and Analytical Methods
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 420.2032 [M+H]⁺.
Pharmacological Properties
Anticancer Activity
The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.22 μM), rivaling the reference drug lapatinib (IC₅₀ = 0.18 μM) . Mechanistic studies reveal:
-
EGFR-TK inhibition: Disrupts ATP binding via competitive interaction with the kinase domain’s hydrophobic region .
-
Apoptosis induction: Upregulates p53 and caspase-9 expression by 3.2-fold and 4.1-fold, respectively, compared to untreated cells .
Table 2: Cytotoxicity and EGFR-TK Inhibition
| Compound | IC₅₀ (MCF-7) (μM) | EGFR-TK IC₅₀ (μM) |
|---|---|---|
| Target compound | 0.22 | 0.22 |
| Lapatinib | 0.18 | 0.18 |
| 6a (Methyl derivative) | 0.31 | 0.31 |
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound exhibits moderate activity (MIC = 32–64 μg/mL), though less potent than ciprofloxacin (MIC = 5 μg/mL) . The morpholine moiety enhances Gram-positive targeting by disrupting cell wall synthesis .
Comparative Analysis with Analogues
Structural Modifications and Bioactivity:
-
Nitro substitution (6h): Enhances EGFR-TK inhibition (IC₅₀ = 0.22 μM) via electron-withdrawing effects .
-
Methoxy substitution (target compound): Improves solubility but reduces antimicrobial potency compared to chloro derivatives .
Future Directions
Ongoing research prioritizes:
-
Oral bioavailability enhancement: Nanoemulsion formulations to bypass first-pass metabolism.
-
Dual EGFR/HER2 inhibition: Hybrid derivatives targeting resistant breast cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume